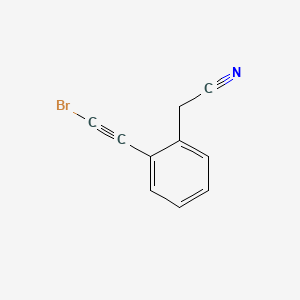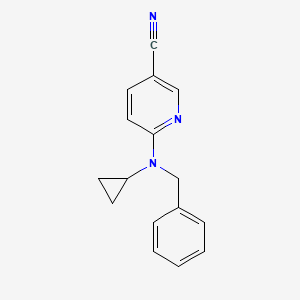
6-(Benzyl(cyclopropyl)amino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyl(cyclopropyl)amino)nicotinonitrile is a chemical compound with the molecular formula C16H15N3. It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. Nicotinonitriles are known for their wide range of biological and therapeutic activities, making them valuable in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyl(cyclopropyl)amino)nicotinonitrile typically involves the reaction of nicotinonitrile with benzylamine and cyclopropylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial production also focuses on optimizing the cost-effectiveness and environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyl(cyclopropyl)amino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The benzyl or cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
6-(Benzyl(cyclopropyl)amino)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, including its role as a protein kinase inhibitor and its effects on various cellular pathways.
Industry: The compound is used in the development of new materials and as a building block for complex chemical structures
Mechanism of Action
The mechanism of action of 6-(Benzyl(cyclopropyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Bosutinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Milrinone: A cardiotonic agent used to treat heart failure.
Neratinib: An epidermal growth factor receptor inhibitor used in breast cancer treatment.
Olprinone: A cardiotonic agent with vasodilatory properties.
Comparison: 6-(Benzyl(cyclopropyl)amino)nicotinonitrile is unique due to its specific structural features, such as the presence of both benzyl and cyclopropyl groups. These features may confer distinct biological activities and therapeutic potential compared to other nicotinonitrile derivatives. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H15N3 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-[benzyl(cyclopropyl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3/c17-10-14-6-9-16(18-11-14)19(15-7-8-15)12-13-4-2-1-3-5-13/h1-6,9,11,15H,7-8,12H2 |
InChI Key |
VKKNYEQIVJXEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3=NC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14917027.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B14917032.png)
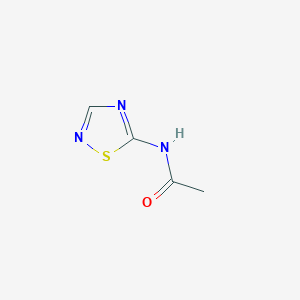
![(1R,3r,5S)-Ethyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14917050.png)
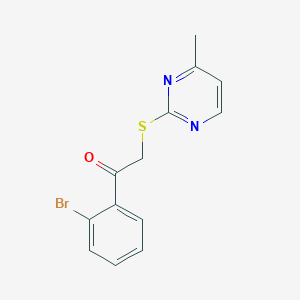
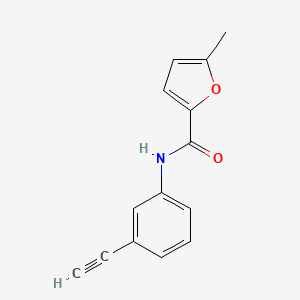
![(6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14917073.png)
![3-(1h-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1h-pyrrol-2-amine](/img/structure/B14917078.png)
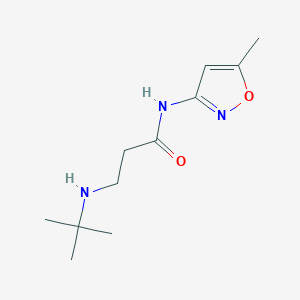
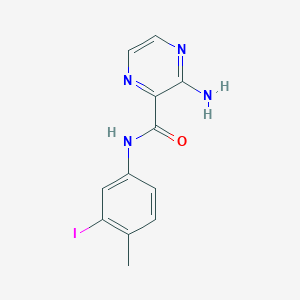

![4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one](/img/structure/B14917096.png)
![6-hydroxy-2-[(E)-2-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B14917098.png)
